molecular formula C14H8ClF4NO B14636389 4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide CAS No. 56661-28-0

4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide

Katalognummer: B14636389
CAS-Nummer: 56661-28-0
Molekulargewicht: 317.66 g/mol
InChI-Schlüssel: XKZPWNGIVCTIPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-fluoroaniline. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C. The reaction mixture is then heated to a temperature not exceeding 70°C to yield the desired benzamide compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like water or alcohol are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of phenol derivatives, while oxidation can yield carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The presence of electron-withdrawing groups enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular pathways involved depend on the specific application and target of the compound .

Vergleich Mit ähnlichen Verbindungen

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Fluoro-3-(trifluoromethyl)aniline
  • 4-Chloro-3-(trifluoromethyl)benzamide

Comparison: 4-Chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of chloro, fluoro, and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits enhanced reactivity and binding affinity, making it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

56661-28-0

Molekularformel

C14H8ClF4NO

Molekulargewicht

317.66 g/mol

IUPAC-Name

4-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H8ClF4NO/c15-9-3-1-8(2-4-9)13(21)20-10-5-6-12(16)11(7-10)14(17,18)19/h1-7H,(H,20,21)

InChI-Schlüssel

XKZPWNGIVCTIPI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.